7-Fluoro-5-methyl-1H-indole
Overview
Description
The compound "7-Fluoro-5-methyl-1H-indole" is not directly discussed in the provided papers, but related compounds within the indole family are explored. Indoles are a significant class of heterocyclic aromatic organic compounds, which have a wide range of applications in medicinal chemistry due to their presence in many natural products and pharmaceuticals. The papers provided discuss various indole derivatives and their properties, synthesis, and potential applications, particularly in the context of fluorescence properties, antiviral activity, catalytic activity in synthesis, and as intermediates in drug development.
Synthesis Analysis
The synthesis of indole derivatives is a topic of interest in the provided papers. For instance, paper describes the synthesis of 4-aryl benzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one derivatives using nickel ferrite nanoparticles as a catalyst. The process involves the condensation of 2-(2-(5-fluoro-1H-indol-1-yl)acetoamide) acetic acid with various aromatic aldehydes. This synthesis route highlights the versatility of indole derivatives and the use of novel catalysts to improve reaction efficiency. Similarly, paper outlines a robust synthesis method for methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a key intermediate in the preparation of HIV non-nucleoside reverse transcriptase inhibitors. The method avoids hazardous species and regioisomeric byproducts, demonstrating the importance of safe and selective synthesis routes for indole derivatives.
Molecular Structure Analysis
The molecular structure of indole derivatives is crucial for their biological activity and photophysical properties. Paper investigates the photophysical properties of 7-(pyridyl)indoles and how intramolecular hydrogen bonding affects their fluorescence. The study reveals that the solvent environment and the presence of rotameric forms can significantly influence the fluorescence quenching of these molecules. This suggests that the molecular structure, including substituents and their positions, plays a vital role in the behavior of indole derivatives.
Chemical Reactions Analysis
Chemical reactions involving indole derivatives are diverse and can lead to a variety of biological activities. Paper discusses the antiviral activity of novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones against various viruses. The study indicates that the substitution pattern on the indole ring can affect the compound's efficacy against different viral strains. This underscores the importance of chemical modifications in tuning the reactivity and biological interactions of indole derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their molecular structure and the nature of their substituents. The papers do not provide explicit data on the physical properties of "7-Fluoro-5-methyl-1H-indole," but they do suggest that properties such as fluorescence can be modulated by structural changes in the indole core . The solubility, stability, and reactivity of these compounds are essential for their practical applications in medicinal chemistry and materials science.
Scientific Research Applications
Antiviral and Anti-inflammatory Activities : Indole-based derivatives, including those related to 7-Fluoro-5-methyl-1H-indole, have demonstrated significant antiviral activities. For instance, certain indole-based spirothiazolidinones were effective against viruses like yellow fever and Punta Toro virus. Additionally, indole-based chalcone derivatives have been identified as COX-1 and COX-2 inhibitors, showing potential in anti-inflammatory and analgesic activities. Furthermore, compounds such as bis(indolyl)methane, derived from indole and substituted aldehydes, exhibited anti-inflammatory properties, and certain chalcones of indole demonstrated effectiveness against carrageenan-induced edema in albino rats. Moreover, indole-containing isoxazole derivatives have been identified as sPLA_2 inhibitory agents. These findings underscore the versatility of indole derivatives in medical research, particularly in the fields of virology and inflammation management.
Fluorescent Probe for In Vivo Imaging : 7-Fluoro-5-methyl-1H-indole is being studied for its potential as a fluorescent probe. This application is particularly significant in the field of bioimaging, where fluorescent probes are used to visualize and track biological processes in living organisms.
Chiral Auxiliary in Asymmetric Synthesis : The compound is also being evaluated for its use as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are important in creating specific enantiomers of a compound, which is crucial in the synthesis of pharmaceuticals and other biologically active molecules.
Materials Science Applications : There is ongoing exploration into the use of 7-Fluoro-5-methyl-1H-indole in materials science. This includes the synthesis of new organic materials with specific properties, highlighting the compound's potential in the development of advanced materials.
Drug Discovery and Agrochemistry : The compound's unique physical and chemical properties make it a valuable intermediate for the synthesis of new drugs and therapeutic agents, as well as in the field of agrochemistry. Its versatility is evident in its potential applications across various research and industry sectors.
Safety And Hazards
The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Future Directions
Indole-containing small molecules have been reported to have diverse pharmacological activities . The aromatic heterocyclic scaffold, which resembles various protein structures, has received attention from organic and medicinal chemists . Researchers have extensively explored indole derivatives as potential anti-tubercular agents or drugs . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development .
properties
IUPAC Name |
7-fluoro-5-methyl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c1-6-4-7-2-3-11-9(7)8(10)5-6/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AORDVAXRGDICNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)F)NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619232 | |
Record name | 7-Fluoro-5-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-5-methyl-1H-indole | |
CAS RN |
442910-91-0 | |
Record name | 7-Fluoro-5-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-fluoro-5-methyl-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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